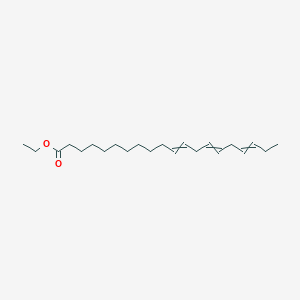

Ethyl icosa-11,14,17-trienoate

Description

The exact mass of the compound this compound is 334.287180451 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl icosa-11,14,17-trienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12H,3-4,7,10,13-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATAZPJOVHRUAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700871 | |

| Record name | Ethyl icosa-11,14,17-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99660-95-4 | |

| Record name | Ethyl icosa-11,14,17-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biogenesis of Icosa 11,14,17 Trienoic Acid and Its Esters

(11Z,14Z,17Z)-Icosa-11,14,17-trienoic acid, an omega-3 fatty acid, is the precursor acid to Ethyl icosa-11,14,17-trienoate. nih.gov It is found in various natural sources, though typically in minor quantities.

Natural Occurrence

Icosa-11,14,17-trienoic acid has been identified in a number of plant and animal species. It is reported to be a component in the oil palm (Elaeis guineensis), pomegranate (Punica granatum), and wild cherry (Prunus avium). nih.govnih.gov It is also found in the nematode Caenorhabditis elegans. nih.gov In animal tissues, it is usually detectable in phospholipids (B1166683) but generally constitutes less than 1% of the total fatty acids. skinident.world Slightly higher concentrations may be present in certain fish oils. skinident.world The methyl ester of this acid, (11Z,14Z,17Z)-Mthis compound, has been identified in ethanolic extracts of Philodendron heleniae.

Biogenesis

The biosynthesis of polyunsaturated fatty acids like icosa-11,14,17-trienoic acid is a multi-step enzymatic process involving sequential desaturation and elongation reactions. nih.govoregonstate.edu The primary precursor for the omega-3 pathway is alpha-linolenic acid (ALA), an essential fatty acid that cannot be synthesized by humans and must be obtained from the diet. oregonstate.edu

The biogenesis of (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid from ALA can proceed via two recognized pathways. nih.gov

Elongation-first pathway : Alpha-linolenic acid (C18:3, n-3) is first elongated to produce icosa-11,14,17-trienoic acid (C20:3, n-3). nih.gov This step is catalyzed by a fatty acid elongase. Specifically, an enzyme known as Δ9 elongase can transform ALA into eicosatrienoic acid (ETE, C20:3 Δ11,14,17). rsc.org

Desaturation-first pathway : Alternatively, ALA can first be desaturated by a Δ6-desaturase enzyme to form stearidonic acid (SDA, C18:4, n-3). nih.gov This is then elongated to eicosatetraenoic acid (C20:4, n-3), which can be further metabolized. nih.gov

Studies using rat hepatoma cells (HTC cells) have demonstrated the conversion of radiolabeled alpha-linolenic acid into several more unsaturated fatty acids, including eicosa-11,14,17-trienoic acid. nih.gov This research confirmed the existence of both the elongation and desaturation pathways originating from ALA. nih.gov Further research in the oleaginous yeast Trichosporon oleaginosus has shown that introducing a heterologous Δ9 elongase gene leads to the conversion of ALA to eicosatrienoic acid (ETE). rsc.org

Biological Esterification Processes of Icosatrienoic Acids

Strategies for Ethyl Ester Synthesis

The synthesis of this compound primarily involves the esterification of the corresponding carboxylic acid, icosa-11,14,17-trienoic acid.

Direct Esterification Approaches

Direct esterification is a common method for producing ethyl esters of fatty acids. The Fischer-Speier esterification, a well-established method, involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst. wikipedia.org This reaction is typically performed by refluxing the mixture. wikipedia.org Common catalysts include sulfuric acid, p-toluenesulfonic acid, and various Lewis acids. wikipedia.org The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation. wikipedia.org

For polyunsaturated fatty acids like icosa-11,14,17-trienoic acid, milder reaction conditions are often preferred to prevent isomerization or oxidation of the double bonds. nih.gov Enzymatic esterification, using lipases such as Candida antarctica Lipase B, presents a green alternative, though it can be limited by enzyme cost and stability.

A study on the methylation of various fatty acids provides insights applicable to ethyl ester synthesis. researchgate.net Different acid catalysts, such as HCl-methanol, BF3-methanol, and H2SO4-methanol, show varying efficiencies depending on the fatty acid structure. researchgate.net This suggests that the choice of catalyst is crucial for optimizing the yield of this compound.

| Esterification Method | Catalyst | Typical Conditions | Advantages | Limitations |

| Fischer-Speier Esterification | Sulfuric acid, p-toluenesulfonic acid | Reflux with alcohol, water removal | Simple, cost-effective wikipedia.org | Harsh conditions can degrade sensitive substrates nih.gov |

| Lewis Acid Catalysis | Zirconocene triflate, Hafnium chloride | 80°C in trifluoromethyl benzene | High yields for unsaturated fatty acids, fewer side reactions rug.nl | May require specific and more expensive catalysts rug.nl |

| Enzymatic Esterification | Lipases (e.g., Candida antarctica Lipase B) | Mild temperatures, solvent-free systems | High selectivity, environmentally friendly mdpi.com | Enzyme stability and cost can be prohibitive |

Synthesis of Analogous Icosatrienoic Acid Esters for Comparative Studies

The synthesis of various icosatrienoic acid esters is essential for comparative biochemical studies. nih.gov For example, ethyl 5,8,11-eicosatrienoate (dihomo-γ-linolenate) and ethyl 8,11,14-eicosatrienoate are important isomers. The synthesis of deuterated analogs, such as ethyl dihomo-γ-linolenate-19,19,20,20-d4, has been achieved through Grignard coupling followed by Lindlar reduction and esterification. researchgate.net

Comparative studies often involve analyzing the fatty acid profiles of different biological sources or under varying metabolic conditions. nih.gov For instance, research on human aorta has shown altered synthesis of eicosatrienoic acid in atherosclerotic lesions. nih.gov The synthesis of various methyl and ethyl esters of icosatrienoic acids allows for their use as standards in such analytical studies. nist.govsigmaaldrich.com

| Analogous Ester | Parent Acid | Significance | Synthetic Approach Highlight |

| Ethyl 5,8,11-eicosatrienoate | Dihomo-γ-linolenic acid | Important n-6 fatty acid | Grignard coupling and Lindlar reduction for deuterated versions researchgate.net |

| Ethyl 8,11,14-eicosatrienoate | Mead's acid | Marker for essential fatty acid deficiency | General esterification methods researchgate.net |

| Methyl 11,14,17-icosatrienoate | Icosa-11,14,17-trienoic acid | Analytical standard nist.govsigmaaldrich.com | Direct esterification with methanol (B129727) |

Chemical Stability and Structural Considerations in Synthetic Formulations

Polyunsaturated fatty acid esters like this compound are susceptible to oxidation due to the presence of multiple double bonds. This instability can lead to the formation of various degradation products, affecting the purity and efficacy of the compound. Therefore, synthetic formulations often require the addition of antioxidants to prevent degradation. google.com

The choice of solvent and reaction vessel can also impact the stability of the final product. Non-polar solvents are often used in synthesis to facilitate water removal. wikipedia.org For long-term storage, this compound is typically kept at low temperatures (e.g., -20°C) under an inert atmosphere to minimize oxidation. sigmaaldrich.com

Current Research Gaps and Future Directions for Ethyl Icosa 11,14,17 Trienoate Studies

Phytogenic and Zoogenic Identification

The distribution of icosa-11,14,17-trienoic acid and its esters is widespread, having been identified in both plant and animal kingdoms.

Icosa-11,14,17-trienoic acid is found in various terrestrial plants, particularly within the oils of seeds and leaves of conifers. wikipedia.org It has been reported in species such as Pinus pinaster. caymanchem.com Additionally, it has been identified in Punica granatum (pomegranate) and Prunus avium (sweet cherry). nih.gov The oil palm, Elaeis guineensis, is another plant where this fatty acid has been detected. nih.gov While the acid form is more commonly documented, its esters, including this compound, can be present in smaller quantities or formed during extraction and processing.

Table 1: Terrestrial Flora Containing Icosa-11,14,17-trienoic Acid

| Plant Species | Common Name | Reference |

|---|---|---|

| Pinus pinaster | Maritime Pine | caymanchem.com |

| Punica granatum | Pomegranate | nih.gov |

| Prunus avium | Sweet Cherry | nih.gov |

Icosa-11,14,17-trienoic acid is a component of lipids in various marine life forms. Microalgae are primary producers of this and other polyunsaturated fatty acids. mdpi.com It has been specifically identified in microalgae such as Emiliania huxleyi. oup.comresearchgate.net Marine invertebrates also contain this fatty acid. univpm.it For instance, it has been reported in the nematode Caenorhabditis elegans. nih.gov In some marine organisms, this fatty acid plays a specific biological role; for example, its isomer, 8,11,14-eicosatrienoic acid, induces spawning in the male lugworm Arenicola marina, while icosa-11,14,17-trienoic acid does not, highlighting the specificity of biological recognition. biologists.com

Table 2: Marine Organisms and Lower Eukaryotes Containing Icosa-11,14,17-trienoic Acid

| Organism | Type | Reference |

|---|---|---|

| Emiliania huxleyi | Microalga | oup.comresearchgate.net |

| Caenorhabditis elegans | Nematode | nih.gov |

Icosa-11,14,17-trienoic acid is considered part of the human exposome, which encompasses all exposures of an individual over a lifetime. hmdb.ca It has been detected in human blood, although it is not a naturally occurring metabolite in the absence of dietary intake of its precursors. hmdb.ca Its presence in mammalian tissues is primarily a result of the metabolic conversion of α-linolenic acid (ALA), an essential fatty acid obtained from the diet. mdpi.com An interesting finding is the significant increase of this fatty acid in photoaged human epidermis and in skin acutely exposed to UV radiation, suggesting a potential role in the skin's response to sun damage. researchgate.net

Enzymatic Pathways for Icosatrienoic Acid Biosynthesis

The formation of icosa-11,14,17-trienoic acid in organisms that can synthesize it involves a series of enzymatic reactions that modify precursor fatty acids.

Icosa-11,14,17-trienoic acid is synthesized from the essential omega-3 fatty acid, α-linolenic acid (ALA; 18:3n-3), through a sequence of elongation and desaturation steps. mdpi.comreactome.org This metabolic pathway is crucial as mammals cannot synthesize ALA de novo. The conversion process is generally inefficient in humans. nih.gov

There are two main pathways for this conversion:

The Δ6-Desaturase/Δ6-Elongase Pathway (Conventional Pathway): In this pathway, ALA is first desaturated by a Δ6-desaturase enzyme to produce stearidonic acid (SDA; 18:4n-3). SDA is then elongated by a Δ6-elongase to yield eicosatetraenoic acid (ETA; 20:4n-3). Icosa-11,14,17-trienoic acid is an intermediate in a related pathway. asm.orgresearchgate.net

The Δ9-Elongase/Δ8-Desaturase Pathway (Alternative Pathway): Some lower eukaryotes, like the protist Euglena gracilis and certain microalgae, utilize an alternative pathway. oup.comresearchgate.net In this route, ALA is first elongated by a Δ9-elongase to form icosa-11,14,17-trienoic acid (20:3n-3). oup.comnih.gov This is then followed by desaturation steps.

The biosynthesis of icosa-11,14,17-trienoic acid from ALA is catalyzed by specific enzymes. In the alternative pathway, the key enzyme is a Δ9-elongase . oup.com This enzyme adds a two-carbon unit to the carboxyl end of ALA, converting the 18-carbon chain to a 20-carbon chain and shifting the double bond positions relative to the carboxyl group, resulting in icosa-11,14,17-trienoic acid. researchgate.netnih.gov

Following its formation, icosa-11,14,17-trienoic acid can be further metabolized. For instance, a Δ8-desaturase can introduce a new double bond at the 8th carbon position, converting it to eicosatetraenoic acid (ETA; 20:4n-3). oup.comresearchgate.net Subsequently, a Δ5-desaturase can act on ETA to produce eicosapentaenoic acid (EPA; 20:5n-3). oup.comnih.gov These enzymatic steps occur primarily in the endoplasmic reticulum. reactome.org

Table 3: Enzymes in the Biosynthesis of Icosa-11,14,17-trienoic Acid and its Derivatives

| Enzyme | Action | Precursor | Product | Reference |

|---|---|---|---|---|

| Δ9-Elongase | Elongation | α-Linolenic acid (18:3n-3) | Icosa-11,14,17-trienoic acid (20:3n-3) | oup.comnih.gov |

| Δ8-Desaturase | Desaturation | Icosa-11,14,17-trienoic acid (20:3n-3) | Eicosatetraenoic acid (20:4n-3) | oup.comresearchgate.net |

This article provides a focused examination of the chemical compound this compound, structured to detail its natural origins and the biochemical processes leading to its formation.

Advanced Analytical Techniques for Elucidating Ethyl Icosa 11,14,17 Trienoate

Chromatographic Separations and Mass Spectrometric Identification

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of ethyl icosa-11,14,17-trienoate, providing both separation from other lipid species and definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid esters. For this compound, this often involves the analysis of its methyl ester derivative, mthis compound, which has been identified in various natural extracts. nih.govmdpi.com

Protocols for GC-MS analysis typically involve an initial extraction and derivatization step. For instance, in the analysis of plant extracts, a common procedure involves extraction with a solvent like 70% ethanol (B145695), followed by fractionation using solvents of varying polarity such as hexane, dichloromethane, and ethyl acetate (B1210297). mdpi.com The relevant fraction is then prepared for GC-MS analysis.

The GC-MS system is generally equipped with a capillary column, such as a DB-5MS or an Rtx-5MS, which is a non-polar column suitable for separating fatty acid methyl esters. mdpi.commdpi.com The oven temperature is programmed to ramp up gradually to allow for the separation of different compounds based on their boiling points and interactions with the stationary phase. A typical temperature program might start at 70°C and increase to 300°C. mdpi.com Helium is commonly used as the carrier gas. mdpi.comnih.gov The mass spectrometer, operating in electron ionization (EI) mode, then fragments the eluted compounds, producing a unique mass spectrum that serves as a chemical fingerprint for identification by comparing it to spectral libraries like the NIST/EPA/NIH Mass Spectral Library. sphinxsai.comnist.gov

A study on Clinacanthus nutans extracts utilized a GC-MS/MS system with a DB-5MS fused silica (B1680970) capillary column to identify methyl (11E,14E,17E)-icosa-11,14,17-trienoate. mdpi.com The sample was dissolved in ethyl acetate and injected with a split ratio. mdpi.com Similarly, the analysis of Philodendron heleniae extracts identified (11Z,14Z,17Z)-Mthis compound using a system with an Rtx-5MS capillary column. nih.govmdpi.com

| Parameter | Protocol 1 | Protocol 2 |

|---|---|---|

| Instrumentation | GC 7890B Agilent Technology with MS/MS | GC-MS with Rtx-5MS capillary column |

| Column | DB-5MS Agilent fused silica capillary column (30 m × 0.25 mm ID; film thickness: 0.25 µm) mdpi.com | Rtx-5MS capillary column (30 m × 0.25 mm i.d. × 0.25 μm film thickness) mdpi.com |

| Carrier Gas | Helium at 1.0 mL/min mdpi.com | Ultrapure helium at 1 mL/min mdpi.com |

| Injection | 1 µL, split ratio 10:1 mdpi.com | 1.0 μL aliquot mdpi.com |

| Oven Program | Not specified in provided abstract | Initial 70°C, ramp at 6°C/min to 300°C, hold for 10 min mdpi.com |

| Ionization Mode | Not specified in provided abstract | Electron Ionization (EI) mdpi.com |

| Analyte Identified | methyl (11E,14E,17E)-icosa-11,14,17-trienoate mdpi.com | (11Z,14Z,17Z)-Mthis compound nih.govmdpi.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

For the quantitative analysis of fatty acid ethyl esters in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice due to its high sensitivity and specificity. While specific protocols for this compound are not abundantly detailed in the provided search results, methods for similar long-chain fatty acid ethyl esters, such as the ethyl esters of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), provide a strong framework. nih.gov

A typical LC-MS/MS method involves sample preparation, chromatographic separation, and mass spectrometric detection. For plasma samples, a common preparation step is protein precipitation with a solvent like acetonitrile (B52724). nih.gov The separation is achieved on a C18 column using a gradient elution with a mobile phase consisting of solvents like methanol (B129727) and an aqueous solution of ammonium (B1175870) acetate. nih.gov

Detection is performed using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive mode with multiple reaction monitoring (MRM). nih.gov MRM allows for highly specific quantification by monitoring a specific precursor-to-product ion transition for the analyte of interest. Although the exact transitions for this compound are not specified, they would be determined during method development. The linearity of such methods is typically excellent, with wide concentration ranges suitable for pharmacokinetic studies. nih.gov For instance, a validated method for EPA and DHA ethyl esters showed linearity from 1.00 to 1000 ng/mL and 2.50 to 2500 ng/mL, respectively. nih.gov

| Parameter | Typical Conditions |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile nih.gov |

| Chromatography | C18 column with gradient elution nih.gov |

| Mobile Phase | Methanol and aqueous ammonium acetate nih.gov |

| Ionization | Atmospheric Pressure Chemical Ionization (APCI) in positive mode nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) nih.gov |

| Linearity Range (Example) | 1.00 - 2500 ng/mL nih.gov |

Integrated Lipidomics and Metabolomics for Comprehensive Profiling

The study of this compound can be placed within the broader context of lipidomics and metabolomics, which aim to comprehensively profile lipids and metabolites in biological systems.

Metabolomic Signature Analysis in Biological Matrices

Metabolomic studies analyze the complete set of small-molecule metabolites in a biological sample, and this compound and its parent acid can be part of this metabolic signature. For example, 11,14,17-eicosatrienoic acid has been identified in human blood. hmdb.ca Untargeted metabolome profiling using techniques like ultra-performance liquid chromatography-time of flight-mass spectrometry (UPLC-TOF-MS) can reveal shifts in metabolic profiles in response to various stimuli. nih.gov In such studies, raw data is processed to align peaks based on their mass-to-charge ratio (m/z) and retention time, followed by multivariate statistical analysis to identify significant changes in metabolite levels. nih.gov

Application in Lipidomic Research Investigations

In the field of lipidomics, which focuses specifically on the lipid profile, this compound is relevant as a member of the fatty acid ester class. Lipidomic research often employs LC-MS/MS to quantify a wide range of lipid species simultaneously. google.com For example, studies investigating the effects of certain treatments on cancer cells have quantified changes in various lipid classes, including phospholipids (B1166683), through LC-MS/MS analysis. google.com While not the primary focus of the cited study, such comprehensive analyses provide the framework within which specific lipids like this compound could be investigated. The Human Metabolome Database (HMDB) lists 11,14,17-eicosatrienoic acid, noting it has been detected but not quantified in human blood. hmdb.ca

Computational Approaches in Structural and Mechanistic Analysis (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are increasingly used to predict the interaction of small molecules like this compound with biological targets, such as proteins and receptors. researchgate.netmdpi.com This in silico approach can provide insights into the potential mechanisms of action and guide further experimental research.

Biological Activities and Mechanistic Insights in Experimental Models of Ethyl Icosa 11,14,17 Trienoate

Immunomodulatory and Anti-inflammatory Effects in Cellular Systems

In laboratory settings using cell cultures, ethyl icosa-11,14,17-trienoate has demonstrated the ability to influence inflammatory processes at a molecular level.

Modulation of Pro-inflammatory Signaling Pathways (e.g., NF-κB)

Research using murine RAW264.7 macrophage cells has shown that eicosatrienoic acid (ETrA), the active form of this compound, can suppress the nuclear factor-kappa B (NF-κB) signaling pathway when stimulated by lipopolysaccharide (LPS). researchgate.net NF-κB is a key protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its activation is a critical step in the inflammatory response. nih.gov The suppression of NF-κB by ETrA points to a direct influence on the cellular machinery that drives inflammation. researchgate.net

Impact on Inflammatory Mediator Production (e.g., Nitric Oxide, iNOS)

Consistent with its effects on NF-κB, ETrA has been observed to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated murine macrophages. researchgate.net iNOS is an enzyme responsible for producing large quantities of NO, a key inflammatory mediator. By downregulating iNOS expression and subsequent NO synthesis, ETrA demonstrates a tangible anti-inflammatory effect at the cellular level. researchgate.net

Differential Regulation of Eicosanoid Biosynthesis (e.g., PGE2, COX-2)

Interestingly, the anti-inflammatory actions of ETrA appear to be selective. In the same murine macrophage model, ETrA did not show a suppressive effect on the production of prostaglandin (B15479496) E2 (PGE2) or the expression of cyclooxygenase-2 (COX-2). researchgate.net PGE2 is a principal mediator of inflammation, and COX-2 is the enzyme that produces it from arachidonic acid. This suggests that while ETrA can interfere with the NF-κB/iNOS/NO pathway, it may not influence the COX-2/PGE2 axis of the inflammatory response.

Comparative Analysis with Other Fatty Acid Modulators (e.g., EPA)

When compared to eicosapentaenoic acid (EPA), a more common and well-studied omega-3 fatty acid, ETrA appears to be a less potent anti-inflammatory agent. researchgate.net Studies have shown that EPA exerts a more potent anti-inflammatory effect than ETrA. researchgate.net While both fatty acids can modulate inflammatory responses, the existing evidence suggests that EPA has a broader and more significant impact. researchgate.netnih.gov

Systemic Immunoregulation in Animal Models

The immunomodulatory effects of compounds related to this compound have also been investigated in animal models, providing insights into their potential systemic effects.

Mitigation of Allergic and Immune Responses

While direct studies on this compound in animal models of allergy are limited, research on related omega-3 fatty acids provides a basis for potential effects. For instance, dietary supplementation with oils rich in stearidonic acid (SDA), a metabolic precursor to ETA (eicosatetraenoic acid, which is closely related to ETrA), leads to increased tissue concentrations of ETA. fabresearch.org Metabolites of ETA have been shown to inhibit inflammatory processes such as neutrophil stimulation and chemotaxis, indicating a potential anti-inflammatory role. fabresearch.org Furthermore, studies on alpha-linolenic acid, another omega-3 fatty acid, have pointed towards an antithrombotic effect and a role in modulating immune responses. ebi.ac.uk In one study, linolenic anilide, a derivative, demonstrated T-cell-dependent immune responses in a mouse model. ebi.ac.uk These findings suggest that fatty acids within the same class as this compound have the potential to mitigate allergic and immune responses systemically.

Data on Inflammatory Mediator Modulation

| Cell Line | Stimulant | Compound | Effect on NF-κB | Effect on iNOS/NO | Effect on COX-2/PGE2 | Source |

| Murine RAW264.7 Macrophages | LPS | ETrA | Suppressed | Suppressed | No significant effect | researchgate.net |

Antioxidant Properties and Cellular Response to Oxidative Stress

The antioxidant capabilities of eicosatrienoic acid and its derivatives have been suggested by studies on extracts from various natural sources. These compounds appear to play a role in maintaining cellular balance and protecting against oxidative damage.

Research indicates that eicosatrienoic acid isomers are involved in the cellular response to oxidative stress. For instance, studies have reported a decrease in the concentration of (8Z,11Z,14Z)-icosa-8,11,14-trienoate, an isomer of the parent acid of this compound, under conditions of altered oxidant-antioxidant dynamics, which may suggest its consumption due to its antioxidant activity. researchgate.netnih.gov This implies that these fatty acids are active participants in the complex interplay of pro-oxidant and antioxidant processes within the cell, contributing to the maintenance of redox homeostasis.

The free-radical scavenging potential of this compound family is supported by gas chromatography-mass spectrometry (GC-MS) analyses of various plant and fungal extracts that exhibit antioxidant properties.

Plant Extracts: An ethanolic extract of Philodendron heleniae demonstrated strong free-radical scavenging capacity. nih.govmdpi.com GC-MS analysis identified (11Z,14Z,17Z)-Mthis compound as a key metabolite, suggesting it contributes to the observed antioxidant effects. nih.govmdpi.com Similarly, Methyl cis-11,14,17-icosatrienoate was found in extracts of Canthium parviflorum, a plant also noted for its free-radical scavenging abilities. innovareacademics.in

Fungal Extracts: N-hexane extracts from certain medicinal mushrooms, which showed significant DPPH radical scavenging activity, were found to contain Methyl (11,14,17-icosatrienoate). smujo.idscispace.com

These findings from extracts suggest that the 11,14,17-eicosatrienoate structure is associated with antioxidant and free-radical scavenging functions.

Table 1: Identification of 11,14,17-Eicosatrienoate Esters in Extracts with Antioxidant Activity

| Extract Source | Compound Identified | Observed Activity of Extract | Reference |

|---|---|---|---|

| Philodendron heleniae | (11Z,14Z,17Z)-Mthis compound | Strong free radical scavenging | nih.govmdpi.com |

| Medicinal Mushrooms | Methyl (11,14,17-icosatrienoate) | DPPH radical scavenging | smujo.idscispace.com |

| Canthium parviflorum | Methyl cis-11,14,17-Icosatrienoate | Free radical scavenging | innovareacademics.in |

Enzymatic Interactions and Functional Consequences

The interactions of eicosatrienoic acids with key enzyme systems are crucial for their biological effects, particularly in the context of inflammation and cellular signaling.

While direct studies on this compound are scarce, extensive research on its isomer, Dihomo-γ-linolenic acid (DGLA; 8,11,14-eicosatrienoic acid), offers a model for its potential enzymatic processing. DGLA is a known substrate for both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netnih.gov

COX Pathway: DGLA is converted by COX enzymes into 1-series prostaglandins (B1171923), such as Prostaglandin E1 (PGE1). researchgate.netnih.gov PGE1 possesses anti-inflammatory properties, distinguishing it from the pro-inflammatory 2-series prostaglandins derived from arachidonic acid (AA). nih.gov

LOX Pathway: Through the 15-lipoxygenase pathway, DGLA is metabolized to 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE). researchgate.netnih.gov This metabolite can inhibit the 5-lipoxygenase pathway, thereby reducing the synthesis of pro-inflammatory leukotrienes from AA. nih.gov

Metabolic studies have shown that 11,14,17-eicosatrienoic acid is a downstream product of α-linolenic acid, placing it within the n-3 fatty acid metabolic cascade that produces important bioactive lipid mediators. ebi.ac.uk It is plausible that, as an n-3 fatty acid, this compound could also serve as a substrate for these enzymes, potentially leading to the formation of anti-inflammatory eicosanoids.

Table 2: Metabolic Conversions of Eicosatrienoic Acid Isomers

| Precursor Acid | Enzyme Pathway | Resulting Metabolite(s) | Biological Implication | Reference |

|---|---|---|---|---|

| Dihomo-γ-linolenic acid (DGLA) | Cyclooxygenase (COX) | Prostaglandin E1 (PGE1) | Anti-inflammatory | researchgate.netnih.gov |

| Dihomo-γ-linolenic acid (DGLA) | 15-Lipoxygenase (15-LOX) | 15-HETrE | Inhibition of pro-inflammatory leukotriene synthesis | researchgate.netnih.gov |

| α-Linolenic acid | Desaturase/Elongase enzymes | 11,14,17-Eicosatrienoic acid | Intermediate in n-3 fatty acid synthesis | ebi.ac.uk |

Currently, there is a lack of specific research data directly investigating the interaction of this compound with components of the cholinergic system, such as the enzyme acetylcholinesterase. While some studies have assessed the acetylcholinesterase inhibitory activity of extracts containing various fatty acid esters, a direct causal link to this specific compound has not been established. bioresources.comgoogle.com

Influence on Cellular Lipid Homeostasis and Membrane Composition

The incorporation of polyunsaturated fatty acids into cellular lipids is a key determinant of membrane properties and signaling pathways. Studies on the ethyl ester of the isomer Dihomo-γ-linolenic acid (DGLA) provide valuable insights. When rabbits were fed ethyl-DGLA, their plasma lipids and platelet phospholipid fractions became highly enriched with this fatty acid. nih.gov This enrichment directly altered the lipid profile, leading to a significant decrease in the levels of arachidonic acid within the platelet phospholipids (B1166683) compared to control groups. nih.gov

This demonstrates that the administration of an ethyl ester of an eicosatrienoic acid can effectively modify the composition of cellular and subcellular membranes. nih.gov By displacing arachidonic acid, a precursor for pro-inflammatory eicosanoids, this alteration can shift the cellular lipid environment towards a less inflammatory state. researchgate.netnih.gov Given that 11,14,17-eicosatrienoic acid is formed from α-linolenic acid within cells, it naturally becomes part of the cellular lipid pool, suggesting that supplementation with its ethyl ester could similarly influence membrane composition and lipid-mediated signaling. ebi.ac.uk

Metabolic Transformations and Pharmacokinetics of Ethyl Icosa 11,14,17 Trienoate

Hydrolysis and Bioavailability of the Free Fatty Acid

For Ethyl icosa-11,14,17-trienoate to become biologically active, it must first be hydrolyzed to release the free fatty acid, icosa-11,14,17-trienoic acid. As an ethyl ester, it is generally understood that the bioavailability of the fatty acid is contingent on this initial conversion. The process is analogous to other fatty acid ethyl esters used in therapeutics, where the ester linkage is cleaved to allow for absorption and distribution of the active fatty acid. researchgate.net This hydroesterification process, involving hydrolysis followed by esterification, is a recognized route in lipid biotechnology. acs.orgrsc.org

The cleavage of the ester bond in this compound is an enzymatic process. This reaction is primarily catalyzed by a class of enzymes known as carboxylesterases (CES) or lipases. google.comnih.govebi.ac.uk These enzymes are abundant in the body, particularly in the liver, intestines, and adipose tissue, and are responsible for the metabolism of a wide range of ester-containing compounds. nih.govuniprot.org

The catalytic mechanism involves a serine hydrolase two-step reaction. nih.gov First, the serine residue in the enzyme's active site attacks the carbonyl carbon of the ester, forming an acyl-enzyme intermediate and releasing ethanol (B145695). Second, this intermediate is hydrolyzed by water, releasing the free fatty acid—icosa-11,14,17-trienoic acid—and regenerating the enzyme. nih.gov Pancreatic carboxylester lipase (B570770), for example, has been shown to effectively catalyze the formation of fatty acid ethyl esters and also their hydrolysis. nih.gov While some esterases are specific to short-chain fatty acid esters, others act on long-chain varieties. ebi.ac.uktandfonline.com

| Enzyme Class | Primary Location | Function |

| Carboxylesterases (e.g., CES1, CES2) | Liver, Adipose Tissue, Intestines | Hydrolyze ester bonds of endogenous and xenobiotic compounds. nih.gov |

| Pancreatic Lipases | Intestinal Lumen | Hydrolyze dietary triglycerides and other esters. nih.gov |

Subsequent Biotransformation of Icosa-11,14,17-trienoic Acid

Once liberated, icosa-11,14,17-trienoic acid, a polyunsaturated omega-3 fatty acid, enters various metabolic pathways. Its fate is determined by the cellular needs, where it can be converted into signaling molecules, incorporated into cell membranes, or broken down for energy.

Icosa-11,14,17-trienoic acid can serve as a substrate for enzymes that produce eicosanoids, a class of potent signaling molecules involved in inflammation and other physiological processes. ontosight.ai The key enzymes in this conversion are cyclooxygenases (COX) and lipoxygenases (LOX).

One study demonstrated that 11,14,17-eicosatrienoic acid interacts with the cyclooxygenase enzyme. nih.govphysiology.org This interaction suggests it can be a precursor for the synthesis of prostanoid-like molecules. Further evidence comes from research showing that topical application of 11,14,17-eicosatrienoic acid can suppress UV-induced expression of COX-2, a key enzyme in the inflammatory cascade. nih.govkoreamed.org While it may serve as a substrate, some research indicates it can be a poor one for certain enzymes, such as tomato lipoxygenase, when compared to other fatty acids like linoleic acid. nih.gov The metabolism of the related omega-6 isomer, dihomo-gamma-linolenic acid (DGLA), into anti-inflammatory series 1 prostaglandins (B1171923) is well-established and proceeds via COX enzymes. tcichemicals.com Similarly, other eicosatrienoic acids are known to be converted into various hydroxy products by lipoxygenases.

Potential Enzymatic Conversion Pathways:

Cyclooxygenase (COX) Pathway: Leads to the formation of prostaglandins and thromboxanes.

Lipoxygenase (LOX) Pathway: Leads to the formation of hydroxyeicosatrienoic acids (HETEs) and leukotrienes. wikipedia.org

A primary fate for icosa-11,14,17-trienoic acid is its incorporation into the phospholipid bilayers of cell membranes. This process is crucial for maintaining membrane fluidity and function. Studies on similar eicosanoid precursor fatty acids show a high affinity for incorporation into total phospholipids (B1166683). nih.gov The fatty acid is acylated into different phospholipid classes at varying rates. nih.gov

The typical order of incorporation preference into phospholipid classes is as follows:

Phosphatidylcholine (PC)

Phosphatidylethanolamine (PE)

Phosphatidylinositol (PI)

Phosphatidylserine (PS)

Besides phospholipids, the fatty acid can also be incorporated into other lipid classes such as triglycerides (for energy storage) and cholesteryl esters.

| Cellular Lipid Class | Primary Function |

| Phospholipids | Key components of cell membranes, influencing fluidity and signaling. |

| Triglycerides | Major form of energy storage in adipose tissue. |

| Cholesteryl Esters | Involved in cholesterol transport and storage. |

When not used for synthesis of other molecules or incorporated into lipids, icosa-11,14,17-trienoic acid can be broken down to generate energy through fatty acid catabolism, primarily via β-oxidation. wikipedia.org This process occurs within the mitochondria and peroxisomes. wikipedia.orgnih.gov

Because it is a very-long-chain polyunsaturated fatty acid (VLCFA), its initial breakdown steps occur in the peroxisomes. nih.govmdpi.com Peroxisomal β-oxidation shortens the long carbon chain. nih.govmdpi.com The process involves a series of enzymatic reactions, including oxidation, hydration, and thiolysis, to sequentially remove two-carbon acetyl-CoA units. mdpi.com

The presence of double bonds in unsaturated fatty acids requires additional enzymes compared to the β-oxidation of saturated fats. pharmaxchange.info These include isomerases and reductases to reconfigure the double bonds into a position that the standard enzymatic machinery can process. pharmaxchange.infonih.govembopress.org For polyunsaturated fatty acids, this process can be complex. nih.govyoutube.com Once the fatty acid chain is sufficiently shortened (e.g., to octanoyl-CoA), it is transported to the mitochondria for the completion of β-oxidation. wikipedia.org The resulting acetyl-CoA can then enter the citric acid cycle to produce ATP.

| Organelle | Role in Catabolism of Icosa-11,14,17-trienoic Acid | Key Enzymes |

| Peroxisomes | Initial β-oxidation of very-long-chain fatty acids. nih.govmdpi.com | Acyl-CoA Oxidase, Bifunctional Protein (EHHADH), 2,4-dienoyl-CoA reductase. nih.govmdpi.comembopress.org |

| Mitochondria | Complete β-oxidation of shortened fatty acid chains. wikipedia.org | Carnitine Palmitoyltransferase system, Acyl-CoA Dehydrogenases, Mitochondrial Trifunctional Protein. |

Systemic Roles: Icosa 11,14,17 Trienoate in Lipid Signaling and Metabolism

Contributions to the Eicosanoid Biosynthetic Network

Icosa-11,14,17-trienoic acid (ETrA), also known as dihomo-α-linolenic acid, is an omega-3 fatty acid that can serve as a precursor for the synthesis of a specific class of signaling molecules known as eicosanoids. ontosight.ai Eicosanoids, which include prostaglandins (B1171923), thromboxanes, and leukotrienes, are pivotal in regulating inflammatory processes. wikipedia.orgwikipedia.org The metabolism of ETrA by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes can give rise to eicosanoids that are structurally distinct from those derived from omega-6 fatty acids like arachidonic acid (AA). wikipedia.org

It is important to note that ETrA can also competitively inhibit the metabolism of arachidonic acid by COX and LOX enzymes, thereby reducing the production of pro-inflammatory eicosanoids derived from this omega-6 fatty acid. wikipedia.org 11,14,17-Eicosatrienoic acid is recognized as one of the most active essential fatty acids in inhibiting the elongation and desaturation reactions that convert dietary 18-carbon fatty acids into 20-carbon eicosanoid precursors. broadpharm.comchemicalbook.comcaymanchem.com

Integration and Remodeling of Cellular Phospholipid Pools

Upon its release from the ethyl ester form, 11,14,17-eicosatrienoic acid (ETrA) is incorporated into the phospholipid membranes of cells, a critical step for its subsequent metabolic and signaling functions. nih.gov This integration directly alters the fatty acid composition of cellular membranes, which can influence membrane fluidity, the function of membrane-bound proteins, and the availability of precursors for lipid mediator synthesis. mdpi.com

A study using murine RAW264.7 macrophage cells showed that incubation with ETrA led to a dose-dependent increase in the proportion of ETrA and its metabolites within the total phospholipid fatty acids, reaching up to 33%. nih.gov This incorporation was accompanied by a significant reduction in the proportions of total omega-6 polyunsaturated fatty acids (by 30%) and monounsaturated fatty acids (by 60%). nih.gov This demonstrates a direct remodeling of the phospholipid pool, favoring an omega-3 enriched membrane environment.

In humans, 11,14,17-eicosatrienoic acid normally constitutes less than 0.25% of serum phospholipid fatty acids, highlighting its status as a rare fatty acid under normal dietary conditions. broadpharm.comchemicalbook.comcaymanchem.com Studies on human umbilical vein endothelial cells have shown that eicosanoid precursor fatty acids, including a close structural relative of ETrA, exhibit high-affinity incorporation into various phospholipid classes, particularly phosphatidylcholine. nih.gov This selective uptake and esterification into phospholipids (B1166683) are crucial for establishing the cellular stores of these fatty acids. nih.gov

Table 1: Impact of 11,14,17-Eicosatrienoic Acid (ETrA) on Phospholipid Composition in Murine Macrophages

| Fatty Acid Class | Change upon ETrA Incubation | Percentage Change |

|---|---|---|

| ETrA and its metabolites | Increased | Up to 33% of total |

| Total n-6 PUFA | Reduced | -30% |

| Monounsaturated Fatty Acids | Reduced | -60% |

Data derived from a study on murine RAW264.7 cells. nih.gov

Influence on the Balance of Omega-3 and Omega-6 Fatty Acid Metabolism

A key aspect of the systemic role of 11,14,17-eicosatrienoic acid (ETrA) is its ability to influence the delicate balance between omega-3 and omega-6 fatty acid metabolic pathways. Both families of polyunsaturated fatty acids (PUFAs) are metabolized by the same set of desaturase and elongase enzymes. drugbank.com Consequently, an increased availability of an omega-3 fatty acid like ETrA can competitively inhibit the metabolism of omega-6 fatty acids. wikipedia.org

This competition is significant because the metabolic products of omega-6 and omega-3 fatty acids often have opposing biological effects, particularly in the context of inflammation. nih.gov For instance, arachidonic acid (an omega-6 PUFA) is the precursor to highly pro-inflammatory eicosanoids, whereas eicosanoids derived from omega-3 PUFAs are generally less inflammatory or even anti-inflammatory. frontiersin.org

Research has specifically highlighted that 11,14,17-eicosatrienoic acid is a potent inhibitor of the fatty acid elongation and desaturation reactions that produce 20-carbon eicosanoid precursors from dietary 18-carbon fatty acids. broadpharm.comchemicalbook.comcaymanchem.com The enzyme delta-6-desaturase, a rate-limiting step in PUFA metabolism, is a key target for this inhibition. mdpi.com By modulating these enzymatic steps, ETrA can effectively shift the balance towards an omega-3 dominant metabolic profile, which is generally associated with a less inflammatory state.

Table 2: Key Enzymes in PUFA Metabolism Competitively Inhibited by 11,14,17-Eicosatrienoic Acid

| Enzyme | Metabolic Pathway | Effect of Inhibition |

|---|---|---|

| Delta-6-Desaturase (FADS2) | Omega-3 and Omega-6 PUFA synthesis | Reduced conversion of linoleic acid (n-6) and alpha-linolenic acid (n-3) |

| Delta-5-Desaturase (FADS1) | Omega-3 and Omega-6 PUFA synthesis | Reduced conversion of dihomo-γ-linolenic acid (n-6) and eicosatetraenoic acid (n-3) |

| Elongases | PUFA chain elongation | Reduced formation of longer-chain PUFAs |

Information synthesized from findings on competitive inhibition by PUFAs. broadpharm.comchemicalbook.comcaymanchem.comdrugbank.commdpi.com

Interactions with Other Lipid Families and Metabolic Cross-Talk

The metabolic influence of 11,14,17-eicosatrienoic acid (ETrA) extends beyond the eicosanoid and PUFA pathways, engaging in cross-talk with other lipid signaling families. While specific research on ETrA is limited, the broader activities of omega-3 fatty acids provide a framework for understanding these interactions. Omega-3 fatty acids and their metabolites can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid and glucose metabolism. mdpi.comdrugbank.com

For example, the binding of omega-3 fatty acids to PPAR-γ can influence inflammatory processes. mdpi.com There is also evidence of cross-talk between the metabolic pathways of fatty acids and the endocannabinoid system. Furthermore, cytochrome P450 (CYP) enzymes metabolize omega-3 fatty acids to produce epoxides and diols, which have their own biological activities, including effects on vascular tone and inflammation. frontiersin.orghmdb.ca This represents another layer of metabolic interaction. For instance, CYP-derived metabolites of arachidonic acid, known as epoxyeicosatrienoic acids (EETs), can induce angiogenesis through cross-talk with the epidermal growth factor receptor (EGFR). nih.gov While not directly demonstrated for ETrA, it is plausible that its CYP metabolites could engage in similar signaling cross-talk.

The intricate web of metabolic pathways means that a change in the flux of one lipid class, such as an increase in ETrA, can have cascading effects on other interconnected lipid networks, although the precise nature of these interactions for ETrA requires further investigation.

Prospective Research Avenues and Translational Potential of Ethyl Icosa 11,14,17 Trienoate

Elucidation of Specific Esterase Activity and Hydrolysis Kinetics

Prospective research should focus on:

Screening for Esterase Specificity: Utilizing a panel of purified human carboxylesterases to determine which enzymes exhibit the highest catalytic efficiency for Ethyl icosa-11,14,17-trienoate.

Kinetic Analysis: Performing detailed kinetic studies (e.g., determining Michaelis-Menten constants K_m and V_max) to quantify the efficiency of the hydrolysis reaction by the identified esterases.

Tissue Distribution: Investigating the expression levels of the identified esterases in key metabolic tissues, such as the liver, intestine, and adipose tissue, to understand where the compound is most likely to be metabolized.

Discovery of Novel Downstream Metabolites and Their Biological Functions

Upon hydrolysis, this compound releases 11,14,17-eicosatrienoic acid (all-cis-icosa-11,14,17-trienoic acid), an omega-3 fatty acid. nih.govebi.ac.uk This fatty acid is a known intermediate in the metabolism of PUFAs. Research has shown that alpha-linolenic acid can be converted to 11,14,17-eicosatrienoic acid, which is a precursor for the biosynthesis of the more elongated and desaturated omega-3 fatty acid, eicosapentaenoic acid (EPA). ebi.ac.uk EPA, in turn, is a precursor to anti-inflammatory eicosanoids, such as series-3 prostaglandins (B1171923) and series-5 leukotrienes. pharmacompass.com

Future research should aim to:

Trace Metabolic Pathways: Use labeled this compound (e.g., with stable isotopes) to trace the metabolic fate of the released 11,14,17-eicosatrienoic acid in various cell and animal models.

Identify and Quantify Metabolites: Employ advanced mass spectrometry techniques to identify and quantify the full spectrum of downstream metabolites, including EPA and other bioactive lipids.

Assess Biological Activity: Evaluate the biological functions of the identified metabolites, particularly their roles in inflammatory pathways, cell signaling, and lipid mediator production.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Research

To investigate the molecular mechanisms of action of this compound and its metabolites, sophisticated cellular and tissue models are required. These models allow for controlled experiments to dissect specific cellular responses. For instance, in vitro studies on cultured human stellate cells (LX-2) have been used to assess the effects of other fatty acids on liver fibrosis. google.com Similarly, minimal deviation hepatoma cells have been utilized to study the incorporation and metabolism of various fatty acids. ebi.ac.uk

The development of such models would be invaluable.

| Research Model Type | Example | Research Question |

| Cell Culture (In Vitro) | Human Hepatoma Cells (e.g., HepG2) | Investigate hydrolysis, fatty acid uptake, and impact on lipid droplet formation. |

| Immune Cells (e.g., Macrophages) | Assess the influence on inflammatory responses and eicosanoid production. | |

| Human Stellate Cells (e.g., LX-2) | Explore potential effects on liver fibrosis pathways. google.com | |

| Tissue Culture (Ex Vivo) | Liver Slices, Adipose Tissue Biopsies | Study metabolism and cellular responses in a more complex, multi-cellular environment. |

These models would facilitate research into gene expression changes, protein activation, and the direct cellular effects of the compound, providing a foundation for understanding its physiological impact.

Exploration in Relevant Preclinical Disease Models for Mechanistic Insights

Translating in vitro findings into a physiological context requires the use of relevant preclinical animal models. Murine models have been instrumental in demonstrating the health impacts and metabolic changes induced by various lipid compounds. noaa.gov For example, studies have used mouse models to investigate how certain compounds modulate gut metabolomic pathways and influence lipid metabolism. noaa.gov Other preclinical models are used to study cardiovascular effects. googleapis.com

Future preclinical studies could involve:

Metabolic Disease Models: Using models of non-alcoholic steatohepatitis (NASH) or insulin (B600854) resistance to determine if this compound can modulate lipid accumulation and inflammation.

Inflammatory Models: Employing models of acute or chronic inflammation to assess the anti-inflammatory potential of the compound, likely mediated by its conversion to downstream omega-3 PUFAs.

Cardiovascular Models: Investigating the effects on plasma lipid levels and cardiovascular function. googleapis.com

Integration with Systems Biology and Multi-Omics for Holistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach is essential. This involves integrating data from various "omics" platforms to build a holistic picture of the metabolic and signaling networks affected by the compound. Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for identifying and quantifying a wide range of metabolites. researchgate.netutar.edu.my

A multi-omics strategy would include:

Metabolomics: To profile changes in the cellular and plasma metabolome, identifying all downstream lipid mediators and metabolic shifts. noaa.gov

Transcriptomics: To analyze changes in gene expression in response to treatment, revealing the cellular pathways that are activated or suppressed.

Proteomics: To study alterations in protein expression and post-translational modifications, providing insight into the functional changes within the cell.

Integrating these datasets can reveal novel mechanisms and biomarkers related to the compound's activity.

Advancement in Reference Standards and Research Tools for Analytical Chemistry

Accurate and reproducible research relies on the availability of high-quality reference standards and robust analytical methods. While reference materials for the parent fatty acid (11,14,17-eicosatrienoic acid) and its methyl ester are commercially available, the development of a certified reference standard for this compound is a crucial step for future research. lgcstandards.comnist.govlgcstandards.com

Key advancements needed in this area include:

Synthesis and Certification: Developing a scalable, high-purity synthesis of this compound and establishing it as a certified reference material (CRM) under ISO/IEC 17025 guidelines. lgcstandards.com

Analytical Method Development: Optimizing and validating analytical methods, such as GC-MS and LC-MS/MS, for the precise quantification of the ethyl ester and its metabolites in biological matrices. gcms.cz

Chemical Synthesis Tools: Improving methods for the total synthesis of labeled versions of the compound to facilitate metabolic tracer studies. uni-koeln.de

These advancements will provide the necessary tools to ensure the quality and comparability of research data across different laboratories.

Q & A

Q. Q1. What are the validated analytical methods for characterizing ethyl icosa-11,14,17-trienoate, and how do researchers address isomer separation challenges?

Methodological Answer:

- Chromatographic Techniques : Use reverse-phase HPLC with UV detection (210–220 nm) for separation. Ethyl esters of polyunsaturated fatty acids (PUFAs) require optimized mobile phases (e.g., acetonitrile/water gradients) to resolve geometric isomers .

- Spectroscopic Confirmation : Combine (δ 5.3–5.4 ppm for conjugated doublets) and GC-MS (electron ionization at 70 eV) to confirm double-bond positions and esterification .

- Isomer Separation : Utilize silver-ion chromatography (Ag-TLC or Ag-HPLC) to separate Z/E isomers, as cis/trans configurations significantly impact biological activity .

Q. Q2. How is this compound synthesized, and what are common side reactions?

Methodological Answer:

- Esterification : React icosa-11,14,17-trienoic acid with ethanol via acid-catalyzed (HSO) or enzymatic (lipase) esterification. Enzymatic methods reduce side reactions like oxidation of double bonds .

- Side Reactions : Monitor for peroxidation (add antioxidants like BHT) and transesterification (control reaction temperature <60°C). Purity is confirmed via TLC (R ~0.6 in hexane:ethyl acetate 9:1) .

Advanced Research Questions

Q. Q3. How can molecular dynamics (MD) simulations elucidate the membrane interactions of this compound?

Methodological Answer:

- Simulation Setup : Use GROMACS or AMBER to model the ester in lipid bilayers (e.g., POPC membranes). Set parameters for 50 ns simulations at 310 K and 1 bar .

- Key Metrics :

- Data Interpretation : Correlate MD results with experimental membrane fluidity assays (e.g., fluorescence anisotropy) to validate computational models .

Q. Q4. What experimental designs resolve contradictions in reported anti-inflammatory effects of this compound?

Methodological Answer:

- Dose-Response Studies : Test concentrations (0.1–100 µM) in macrophage models (e.g., RAW 264.7) with LPS-induced inflammation. Measure TNF-α/IL-6 via ELISA and compare with positive controls (e.g., dexamethasone) .

- Mechanistic Validation : Use siRNA knockdown (e.g., NF-κB or COX-2) to identify molecular targets. Pair with lipidomics to track metabolite shifts (e.g., prostaglandins) .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests (p<0.05) and report effect sizes to address variability in biological replicates .

Q. Q5. How do researchers optimize in vivo delivery of this compound for metabolic studies?

Methodological Answer:

- Formulation Strategies :

- Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release. Validate entrapment efficiency via ultracentrifugation and LC-MS .

- Dietary Models : Administer via high-fat diets in murine obesity studies (e.g., BALB/c mice). Monitor bioavailability through plasma LC-MS profiling at 0, 6, and 12 hours post-administration .

- Tissue Distribution : Use -labeled ethyl ester and autoradiography to quantify accumulation in adipose/liver tissues .

Methodological Challenges and Solutions

Q. Q6. What are the pitfalls in quantifying this compound in complex biological matrices, and how are they mitigated?

Methodological Answer:

- Matrix Effects : Lipid-rich samples (e.g., plasma) cause ion suppression in LC-MS. Use matrix-matched calibration curves and isotopically labeled internal standards (e.g., d-ethyl ester) .

- Degradation : Avoid prolonged storage at −20°C; store at −80°C under nitrogen. Confirm stability via periodic QC checks with fresh standards .

Q. Q7. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Derivative Synthesis : Modify the ester headgroup (e.g., methyl, propyl) or double-bond geometry (Z→E). Validate purity via integration .

- Activity Assays : Test derivatives in parallel assays (e.g., PPAR-γ activation, membrane incorporation). Use PCA (principal component analysis) to correlate structural features with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.